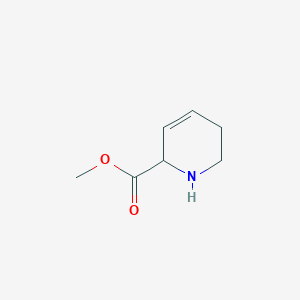
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in organic synthesis. It is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate can be synthesized through several methods. One common method involves the Mannich reaction, where methylamine, acetaldehyde, and formaldehyde react in the presence of an acid catalyst to form the desired product . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 1,2,5,6-tetrahydropyridine-2-carboxylate involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptor sites, depending on its structural modifications. The compound can modulate neurotransmitter release and receptor activity, making it useful in the study of neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arecoline: A similar compound with a methyl ester group, known for its stimulant effects.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another tetrahydropyridine derivative with similar chemical properties
Uniqueness
Methyl 1,2,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2,4,6,8H,3,5H2,1H3 |
Clé InChI |
XVAHKKGGSXPGHZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C=CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















